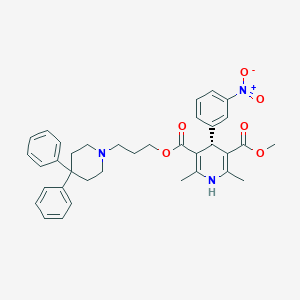![molecular formula C6H9NO2S B047168 Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) CAS No. 114087-13-7](/img/structure/B47168.png)
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a thieno ring and an oxazolone ring. This compound has gained attention in recent years due to its potential use in the development of new drugs and therapies. In
Mécanisme D'action
The mechanism of action of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the production of prostaglandins. It has also been suggested that Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) may inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in animal models of cancer. Additionally, Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is its potential as a therapeutic agent for various inflammatory diseases and cancer. Additionally, this compound has a favorable safety profile, making it a promising candidate for further development. However, one of the limitations of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI). One potential direction is the further exploration of its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) as a cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to explore the mechanism of action of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylthiophene-3-carboxylic acid with ethyl chloroformate to form ethyl 2-(2-methylthiophen-3-yl)acetate. This compound is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI).
Applications De Recherche Scientifique
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) has potential applications in scientific research, particularly in the development of new drugs and therapies. This compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. It has also been shown to have antitumor activity, suggesting that it may have potential as a cancer therapy.
Propriétés
Numéro CAS |
114087-13-7 |
|---|---|
Nom du produit |
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI) |
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
6a-methyl-3,3a,4,6-tetrahydrothieno[3,4-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-6-3-10-2-4(6)7-5(8)9-6/h4H,2-3H2,1H3,(H,7,8) |
Clé InChI |
QSJDMGLEHSVBDH-UHFFFAOYSA-N |
SMILES |
CC12CSCC1NC(=O)O2 |
SMILES canonique |
CC12CSCC1NC(=O)O2 |
Synonymes |
Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



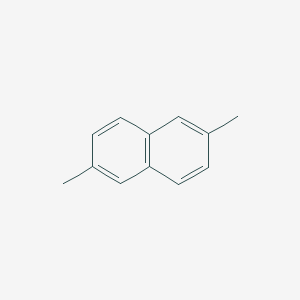
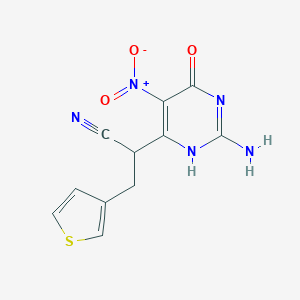
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
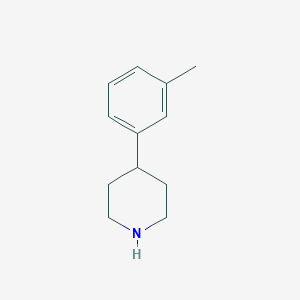

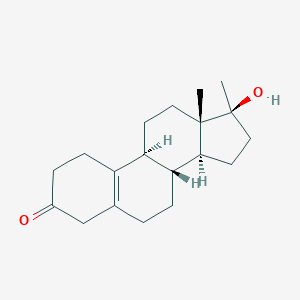
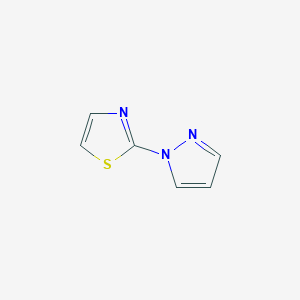
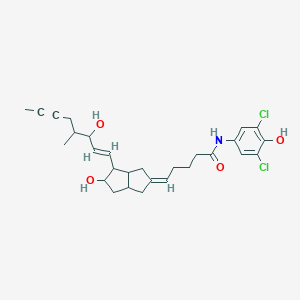
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
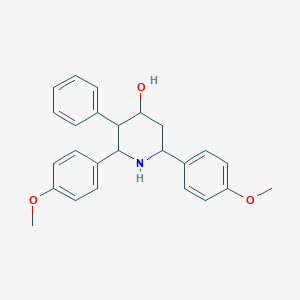
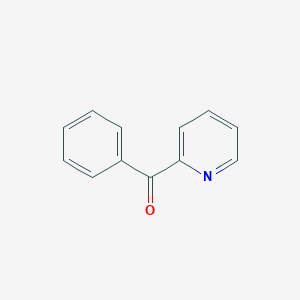
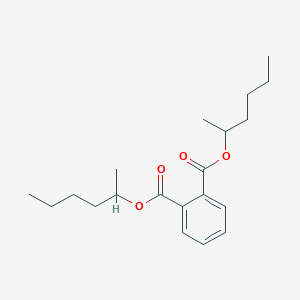
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
